molecular formula C16H24N2O3S B4185883 7-(benzenesulfonamido)-N-prop-2-enylheptanamide

7-(benzenesulfonamido)-N-prop-2-enylheptanamide

Cat. No.: B4185883
M. Wt: 324.4 g/mol
InChI Key: LIEXSKRWTJLRSF-UHFFFAOYSA-N
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Description

7-(benzenesulfonamido)-N-prop-2-enylheptanamide is an organic compound characterized by the presence of an allyl group, a phenylsulfonyl group, and a heptanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzenesulfonamido)-N-prop-2-enylheptanamide typically involves the following steps:

    Formation of the Heptanamide Backbone: The heptanamide backbone can be synthesized through the reaction of heptanoic acid with ammonia or an amine under appropriate conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with the amine group on the heptanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(benzenesulfonamido)-N-prop-2-enylheptanamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(benzenesulfonamido)-N-prop-2-enylheptanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(benzenesulfonamido)-N-prop-2-enylheptanamide involves its interaction with specific molecular targets. The allyl group may participate in covalent bonding with nucleophilic sites on enzymes or receptors, while the phenylsulfonyl group can enhance binding affinity through hydrophobic interactions. The heptanamide backbone provides structural stability and facilitates the compound’s interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N-{4-[(4-aminophenyl)sulfonyl]phenyl}amine
  • N-allyl-4-(4-(N-phenylureido)phenyl)amine

Uniqueness

7-(benzenesulfonamido)-N-prop-2-enylheptanamide is unique due to its specific combination of functional groups and the heptanamide backbone. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-(benzenesulfonamido)-N-prop-2-enylheptanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-2-13-17-16(19)12-8-3-4-9-14-18-22(20,21)15-10-6-5-7-11-15/h2,5-7,10-11,18H,1,3-4,8-9,12-14H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEXSKRWTJLRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCCCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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